REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[CH2:17]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([F:11])=[CH:10][C:2]=1[NH2:1])[CH3:18]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=CC(=C1)F
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Name
|
|
Quantity
|
129 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
6.45 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 11 hours
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Duration
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11 h
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Type
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CUSTOM
|
Details
|
the solvent was evaporated to about half
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Type
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ADDITION
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Details
|
Water was added
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
|
The resulting organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
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Type
|
CUSTOM
|
Details
|
separated by silica gel column chromatography (ethyl acetate:hexane=1:5)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)F)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.57 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |